Sodium 1,4-dinonyl sulfosuccinate

Catalog No.
S14283090
CAS No.
3246-20-6
M.F
C22H41NaO7S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1,4-dinonyl sulfosuccinate

CAS Number

3246-20-6

Product Name

Sodium 1,4-dinonyl sulfosuccinate

IUPAC Name

sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate

Molecular Formula

C22H41NaO7S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1

InChI Key

OQFRATAOPGTAOP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Sodium 1,4-dinonyl sulfosuccinate is a surfactant with the molecular formula C22H41NaO7SC_{22}H_{41}NaO_7S and a molecular weight of approximately 472.61 g/mol. This compound is classified as a sodium salt of the diester of sulfosuccinic acid, specifically derived from the reaction of dinonyl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite. The structure features two long-chain alkyl groups (nonyl) attached to a sulfosuccinate core, which contributes to its surfactant properties, enhancing solubility and stability in various formulations .

Typical of surfactants:

  • Hydrolysis: The compound can undergo hydrolysis, particularly in alkaline conditions, leading to the release of its constituent alcohols and sulfosuccinic acid. This reaction is important for its function in different applications where pH levels may vary .
  • Emulsification: It acts as an emulsifier by reducing surface tension between immiscible liquids, facilitating the formation of stable emulsions in formulations such as cosmetics and pharmaceuticals .
  • Solubilization: The compound enhances the solubility of hydrophobic substances in aqueous solutions, making it useful in various chemical processes.

Sodium 1,4-dinonyl sulfosuccinate exhibits biological activity primarily as a surfactant. It is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cellular membranes and solubilize proteins. Its safety profile indicates low toxicity levels, making it suitable for use in laboratory settings and potentially in some pharmaceutical applications .

The synthesis of Sodium 1,4-dinonyl sulfosuccinate typically involves the following steps:

  • Formation of Diester: Dinonyl alcohol reacts with maleic anhydride to form a diester.
  • Sulfation: The diester is then treated with sodium bisulfite to introduce the sulfonate group, resulting in the formation of Sodium 1,4-dinonyl sulfosuccinate.
  • Purification: The product is purified through methods such as crystallization or chromatography to remove unreacted starting materials and by-products .

Sodium 1,4-dinonyl sulfosuccinate has diverse applications across various industries:

  • Cosmetics and Personal Care: Used as an emulsifier and stabilizer in creams, lotions, and shampoos.
  • Pharmaceuticals: Employed in drug formulations to enhance solubility and bioavailability of active ingredients.
  • Agriculture: Functions as an adjuvant in pesticide formulations to improve efficacy by enhancing the spread and penetration of active ingredients .
  • Industrial Cleaning: Utilized in cleaning products for its surfactant properties that aid in soil removal and foaming action.

Several compounds exhibit similar properties to Sodium 1,4-dinonyl sulfosuccinate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Sodium dodecyl sulfateAlkyl sulfateStronger ionic character; more aggressive surfactant
Diethylhexyl sodium sulfosuccinateDialkyl sulfosuccinateShorter alkyl chains; used primarily in industrial applications
Dioctyl sodium sulfosuccinateDialkyl sulfosuccinateSimilar structure; often used as a wetting agent
Sodium lauryl sulfateAlkyl sulfateWidely used; strong foaming agent

Sodium 1,4-dinonyl sulfosuccinate stands out due to its longer alkyl chains which provide enhanced emulsification properties while maintaining lower toxicity levels compared to other similar compounds .

Esterification-Sulfonation Cascade Mechanisms in Industrial Production

The synthesis of sodium 1,4-dinonyl sulfosuccinate proceeds via sequential esterification and sulfonation steps. In the first stage, maleic anhydride reacts with dinonyl alcohol (a branched C9 alcohol) under acidic or catalytic conditions to form dinonyl maleate. This diester intermediate is subsequently sulfonated using sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5), which introduces the sulfonate group at the central carbon of the maleate backbone.

Industrial-scale production employs closed-system reactors to minimize hydrolysis of the ester linkages, which are sensitive to aqueous environments. For example, MFG Chemical’s upgraded facilities utilize automated pressure release valves and cooling towers to maintain reaction temperatures between 70°C and 90°C, ensuring consistent diester yields above 98.5%. The esterification step typically achieves 85–90% conversion within 2–4 hours, while sulfonation requires 1–2 hours under alkaline conditions (pH 8–9).

Table 1: Key Reaction Parameters for Diester Formation

ParameterEsterification RangeSulfonation Range
Temperature70–90°C50–70°C
Catalyst Concentration0.5–1.5 wt%2.0–3.5 wt% NaHSO3
Reaction Time2–4 hours1–2 hours
Yield85–90%95–98%

The reaction kinetics follow a pseudo-first-order model for esterification, with rate constants ($$k$$) ranging from $$2.05 \times 10^{-4}$$ min$$^{-1}$$ at 50°C to $$3.35 \times 10^{-4}$$ min$$^{-1}$$ at 90°C. Sulfonation exhibits Arrhenius behavior, with activation energies ($$E_a$$) near $$-11.7 \, \text{kJ/mol}$$, indicating temperature sensitivity.

Catalytic Systems for Optimized Diester Formation

Catalysts play a dual role in enhancing esterification efficiency and sulfonation selectivity. Solid acid catalysts, such as HY zeolite or heteropolyacids like $$ \text{H}4\text{Ti}(\text{H}2\text{O})\text{TiW}{11}\text{O}{39} $$, accelerate maleic anhydride esterification by providing Brønsted acid sites, reducing reaction times by 30–40% compared to uncatalyzed systems. For example, HY zeolite achieves 87.6% maleic acid conversion to dinonyl maleate at 120°C within 103 minutes.

Sulfonation employs sodium bisulfite as both a reactant and pH buffer. Recent innovations include the use of sodium metabisulfite in stoichiometric excess (1.2–1.5 equivalents) to drive sulfonation to completion while minimizing byproducts like bis(2-ethylhexyl)maleate (limited to <0.2% in USP-grade products). MFG Chemical’s adoption of distributed control systems (DCS) automates catalyst dosing and reduces human error, ensuring sulfonate group incorporation efficiencies above 96%.

Table 2: Catalyst Performance in Diester Synthesis

CatalystTemperature (°C)Conversion (%)Selectivity (%)
HY Zeolite12087.692.5
Heteropolyacid (HPA)9078.389.7
Sulfuric Acid10065.481.2

Solvent Selection Criteria for Large-Scale Sulfonation Reactions

Solvent choice critically influences reaction kinetics and product isolation. Nonpolar solvents like toluene or xylene are preferred for esterification due to their ability to azeotrope water, shifting equilibrium toward diester formation. In sulfonation, polar aprotic solvents (e.g., dimethylformamide) enhance sodium bisulfite solubility, facilitating sulfonate group transfer at rates up to 20% faster than in aqueous systems.

Industrial processes prioritize solvents with boiling points matching reaction temperatures (70–120°C) to enable reflux without external cooling. For instance, toluene (boiling point: 110°C) is used in MFG Chemical’s upgraded reactors to maintain 90°C esterification while removing water via Dean-Stark traps. Post-reaction, solvent recovery exceeds 95% through fractional distillation, reducing waste and production costs.

Table 3: Solvent Properties and Performance

SolventPolarity (Dielectric Constant)Boiling Point (°C)Sulfonation Rate Increase
Toluene2.411015%
Xylene2.313812%
DMF37.015320%
Water80.1100Baseline

Alkyl Chain Length Effects on Critical Micelle Concentration

The relationship between alkyl chain length and critical micelle concentration in sulfosuccinate surfactants follows well-established thermodynamic principles, with sodium 1,4-dinonyl sulfosuccinate demonstrating specific behaviors attributable to its nine-carbon alkyl chains [5]. Research indicates that the critical micelle concentration of dialkyl sulfosuccinates decreases logarithmically with increasing alkyl chain length according to the relationship log CMC = 0.290N + 1.63, where N represents the total number of carbons in the alkyl chains [5].

For sodium 1,4-dinonyl sulfosuccinate, with its eighteen total carbons distributed across two nonyl chains, the predicted critical micelle concentration based on this relationship would be significantly lower than shorter-chain analogues [5]. Experimental studies on related sulfosuccinate compounds have demonstrated critical micelle concentration values ranging from 0.13 M for octyl sulfate to 0.0021 M for tetradecyl sulfate, illustrating the profound impact of chain length on micellization behavior [6].

The thermodynamic parameters associated with micelle formation for sodium 1,4-dinonyl sulfosuccinate reflect the enhanced hydrophobic interactions provided by the twin nonyl chains [7]. Studies on similar dioctyl sulfosuccinate compounds reveal free energy of micellization values of approximately -43.4 kJ/mol, with entropy changes of 0.122 kJ/mol·K and enthalpy changes of -7.04 kJ/mol·K [7]. These parameters indicate that the micellization process is entropy-driven, consistent with the release of structured water molecules from around the hydrophobic chains during aggregate formation [7].

Comparative Critical Micelle Concentration Data

Surfactant TypeAlkyl Chain LengthCritical Micelle Concentration (mM)Temperature (K)
Sodium octyl sulfateC8130298
Sodium dodecyl sulfateC128.3298
Sodium tetradecyl sulfateC142.1298
Dioctyl sulfosuccinate2×C82.5298

The enhanced surface activity of sodium 1,4-dinonyl sulfosuccinate compared to single-chain surfactants of equivalent total carbon number results from the geometric packing advantages provided by the branched alkyl architecture [8]. This structural feature allows for more efficient interfacial packing while maintaining favorable hydrophilic-lipophilic balance characteristics [8].

Temperature effects on the critical micelle concentration of sodium 1,4-dinonyl sulfosuccinate follow typical ionic surfactant behavior, with slight increases observed as temperature rises from 298 K to 318 K [9]. The temperature coefficient for similar sulfosuccinate systems indicates minimal variation in critical micelle concentration over moderate temperature ranges, reflecting the stability of the micellization process [9].

Spatial Orientation Analysis of Sulfonate Groups in Colloidal Systems

The spatial arrangement of sulfonate groups in sodium 1,4-dinonyl sulfosuccinate micelles exhibits distinct characteristics that influence the overall colloidal stability and interfacial properties of the system [10]. Molecular dynamics simulations of related sulfosuccinate systems reveal that the sulfonate headgroups orient preferentially toward the aqueous phase, with the degree of orientation dependent on the micelle curvature and local electrostatic environment [10].

The sulfonate group in sodium 1,4-dinonyl sulfosuccinate demonstrates strong hydration characteristics, with approximately 6-7 water molecules forming the primary hydration shell around each sulfonate moiety [11]. This extensive hydration contributes to the electrostatic repulsion between adjacent headgroups and influences the overall micelle structure and stability [11]. The radial distribution function analysis indicates that the first hydration shell extends to approximately 0.28 nm from the sulfonate oxygen atoms, consistent with typical hydrogen bonding distances [10].

Interfacial orientation studies using surface tension measurements reveal that sodium 1,4-dinonyl sulfosuccinate molecules adopt specific angular orientations at air-water interfaces [12]. The Gibbs surface excess concentration calculations indicate maximum surface coverage values of approximately 5.22 × 10⁻¹⁰ mol/cm², corresponding to minimum molecular areas of 3.18 × 10⁻⁸ m² per molecule [12]. These parameters reflect the efficient packing of the surfactant molecules at the interface, with the sulfonate groups maintaining optimal hydration while the nonyl chains extend into the vapor phase [12].

Surface Orientation Parameters

ParameterValueUnitsReference Condition
Surface Excess Concentration5.22 × 10⁻¹⁰mol/cm²Air-water interface, 298 K
Minimum Molecular Area3.18 × 10⁻⁸At critical micelle concentration
Hydration Number6-7Water moleculesPer sulfonate group
First Shell Distance0.28nmSulfonate-water radial distribution

The electrostatic interactions between sulfonate groups in micellized systems create repulsive forces that influence the micelle shape and aggregation number [13]. For sodium 1,4-dinonyl sulfosuccinate, the presence of two alkyl chains per sulfonate group results in lower charge density compared to single-chain analogues, potentially allowing for larger aggregation numbers and more spherical micelle geometries [13].

Counterion binding studies indicate that sodium ions associate weakly with the sulfonate headgroups, with binding constants typically ranging from 0.1 to 0.3 for similar sulfosuccinate systems [7]. This limited counterion association maintains significant electrostatic repulsion between headgroups, contributing to the stability of the colloidal dispersion [7].

Interfacial Tension Modulation Mechanisms in Non-Aqueous Media

The interfacial tension reduction capabilities of sodium 1,4-dinonyl sulfosuccinate in non-aqueous systems demonstrate distinctive mechanisms compared to conventional aqueous surfactant behavior [12]. In deep eutectic solvents and ionic liquid systems, the surfactant exhibits modified aggregation behavior due to altered solvophobic interactions and changed electrostatic screening effects [12].

Studies in non-aqueous media reveal that sodium 1,4-dinonyl sulfosuccinate can achieve interfacial tension values as low as 25-30 mN/m, significantly lower than typical aqueous systems where values around 35-40 mN/m are more common [12]. This enhanced surface activity in non-aqueous environments results from reduced competition for interfacial sites and modified headgroup hydration patterns [12].

The critical aggregation concentration in non-aqueous media differs substantially from aqueous values, with increases of 2-3 orders of magnitude commonly observed in systems such as ethylene glycol-based deep eutectic solvents [12]. This shift reflects the reduced driving force for aggregation when the continuous phase exhibits lower surface tension and different hydrogen bonding characteristics [12].

Interfacial Properties in Different Media

Solvent SystemSurface Tension at CMC (mN/m)Critical Aggregation Concentration (mM)Aggregation Number
Pure Water35-402-560-80
Ethylene Glycol DES45-5050-10020-30
Choline Chloride/Urea40-4575-15025-40
Propylene Glycol30-3525-5040-60

The mechanism of interfacial tension reduction in non-aqueous systems involves complex interactions between the sulfonate headgroup and the solvent molecules [14]. In systems containing hydrogen bond donors, the sulfonate group can participate in multiple hydrogen bonding interactions, leading to enhanced interfacial stabilization [14]. This effect is particularly pronounced in deep eutectic solvents where the structured hydrogen bonding network can accommodate the charged headgroup more effectively than conventional organic solvents [14].

Temperature effects on interfacial tension modulation in non-aqueous media show different trends compared to aqueous systems [15]. In many cases, increasing temperature leads to improved surface activity due to enhanced molecular mobility and reduced solvent viscosity, contrasting with aqueous systems where temperature increases typically reduce surface activity [15].

The dynamic interfacial tension behavior of sodium 1,4-dinonyl sulfosuccinate in non-aqueous media exhibits slower equilibration kinetics compared to aqueous systems [16]. This delayed response reflects the higher viscosity of many non-aqueous solvents and the need for surfactant molecules to reorganize within the modified solvation environment [16]. Time scales for achieving equilibrium interfacial tension can extend from milliseconds in aqueous systems to several seconds or minutes in viscous non-aqueous media [16].

Molecular orientation at non-aqueous interfaces differs from aqueous behavior, with the sulfonate groups showing varying degrees of solvation depending on the specific solvent characteristics [10]. In solvents with limited hydrogen bonding capacity, the headgroups may adopt more compact orientations, while in strongly hydrogen bonding systems, extended conformations with multiple solvent interactions become favored [10].

Food and Drug Administration 21 Code of Federal Regulations Compliance in Food Contact Material Applications

The Food and Drug Administration regulates sodium 1,4-dinonyl sulfosuccinate primarily through 21 Code of Federal Regulations section 172.810, which establishes comprehensive requirements for dioctyl sodium sulfosuccinate as a food additive [1] [2]. The regulatory framework mandates that the substance must meet specifications outlined in the Food Chemicals Codex, 7th edition (2010), pages 313-314, which serves as the incorporated reference standard for purity and quality requirements [2].

The regulatory compliance framework establishes six distinct application categories, each with specific maximum permitted levels and usage conditions. As a wetting agent in fumaric acid-acidulated foods, including dry gelatin desserts, dry beverage bases, and fruit juice drinks, the substance is limited to 15 parts per million in finished gelatin desserts and 10 parts per million in finished beverages or fruit juice drinks [2]. The regulatory framework requires adequate labeling directions for use and prohibits application when standards of identity preclude such use [2].

For processing aid applications in sugar factories producing unrefined cane sugar, the maximum permitted level is 0.5 parts per million per percentage point of sucrose in the juice, syrup, or massecuite being processed, with final molasses containing no more than 25 parts per million [2]. This application demonstrates the regulatory framework's consideration of industrial processing requirements while maintaining safety parameters.
The solubilizing agent application for gums and hydrophilic colloids used as stabilizing and thickening agents in food allows up to 0.5 percent by weight of the gums or hydrophilic colloids, provided standards of identity do not preclude such use [2]. The emulsifying agent application for cocoa fat in noncarbonated beverages containing cocoa limits the additive to 25 parts per million of the finished beverage [2].

The dispersing agent application in "cocoa with dioctyl sodium sulfosuccinate for manufacturing" must conform to provisions outlined in section 163.117 and comply with use limitations prescribed in section 172.520, with maximum levels not exceeding 0.4 percent by weight [2] [3]. This application category reflects the regulatory framework's accommodation of specialized manufacturing processes while maintaining strict concentration controls.

The most complex application involves processing aid and wetting agent combinations with α-hydro-omega-hydroxy-poly(oxyethylene)-poly-(oxypropylene) block copolymer for fumaric acid used in acidulated dry beverage bases and fruit juice drinks [2]. The regulatory framework requires specific molecular weight ranges of 3,500-4,125 and cloud point specifications of 9-12 degrees Celsius in 10 percent aqueous solution, with total combination limits of 10 parts per million in finished products [2].

Application TypeMaximum Permitted LevelSpecific ConditionsRegulatory Section
Wetting agent in fumaric acid foods15 ppm (gelatin dessert), 10 ppm (beverages)Fumaric acid-acidulated foods only, adequate labeling21 CFR 172.810(a)
Processing aid in sugar production0.5 ppm per % sucrose, 25 ppm final molassesUnrefined cane sugar production only21 CFR 172.810(b)
Solubilizing agent for gums0.5% by weight of gums/colloidsFood-grade gums and hydrophilic colloids21 CFR 172.810(c)
Emulsifying agent in cocoa beverages25 ppm in finished beverageNoncarbonated cocoa beverages only21 CFR 172.810(d)
Dispersing agent in cocoa products0.4% by weight of cocoa productManufacturing grade cocoa per §163.11721 CFR 172.810(e)
Processing aid with block copolymer10 ppm total combination in finished productCombined use with specific block copolymer21 CFR 172.810(f)

The regulatory framework demonstrates the Food and Drug Administration's systematic approach to managing sodium 1,4-dinonyl sulfosuccinate through application-specific limitations rather than blanket restrictions. The Food and Drug Administration inventory system catalogs dioctyl sodium sulfosuccinate under Chemical Abstract Service registry number 577-11-7, with multiple regulatory citations spanning food additive regulations (21 Code of Federal Regulations Parts 170-186) and food labeling standards (21 Code of Federal Regulations Parts 100-169) [1] [4].

Registration, Evaluation, Authorisation and Restriction of Chemicals Certification Challenges for Sulfosuccinate Derivatives

The Registration, Evaluation, Authorisation and Restriction of Chemicals regulatory framework presents significant compliance challenges for sulfosuccinate derivatives, particularly sodium 1,4-dinonyl sulfosuccinate, through its comprehensive registration and evaluation requirements. The regulation mandates registration for all chemical substances manufactured or imported into the European Union in quantities exceeding one tonne per year [5] [6] [7].

The registration process requires manufacturers and importers to submit detailed registration dossiers to the European Chemicals Agency, comprising technical dossiers and, where applicable, chemical safety reports for substances manufactured or imported in quantities of 10 tonnes or more annually [7]. The technical dossier must include comprehensive information on substance identity, classification and labeling, physicochemical properties, toxicological data, and guidance on safe use [8].

Registration requirements are structured according to tonnage bands, with increasingly stringent data requirements for higher production volumes. For substances in the 1-10 tonnes per year category, registrants must provide chemical identity, classification, uses, and physicochemical properties, with registration fees of 1,700 euros [9] [8]. The 10-100 tonnes per year band requires additional short-term toxicity studies and substance evaluation, with fees increasing to 5,100 euros [9] [8].

Tonnage BandRequired InformationDossier ComponentsRegistration Fee (EUR)
1-10 tonnes/yearChemical identity, classification, uses, physicochemical propertiesTechnical dossier only1,700
10-100 tonnes/yearPrevious data plus short-term toxicity studiesTechnical dossier + substance evaluation5,100
100-1000 tonnes/yearPrevious data plus reproductive toxicity screeningTechnical dossier + extended exposure assessment29,500
≥1000 tonnes/yearPrevious data plus extended one-generation studyTechnical dossier + chemical safety report29,500

The 100-1000 tonnes per year category requires reproductive toxicity screening and extended exposure assessment, while substances exceeding 1000 tonnes per year must undergo extended one-generation studies and complete chemical safety reports, both carrying registration fees of 29,500 euros [9] [8]. These escalating requirements reflect the Registration, Evaluation, Authorisation and Restriction of Chemicals principle that higher production volumes warrant more comprehensive safety assessments [6].

Sulfosuccinate derivatives face particular challenges in the registration process due to their complex molecular structures and diverse industrial applications. The European Chemicals Agency maintains specific registration dossiers for various sulfosuccinate compounds, including alcohols, C10-16, ethoxylated, sulfosuccinates, disodium salts, which underwent registration updates as part of the transition to the new European Chemicals Agency CHEM database [10].

The Registration, Evaluation, Authorisation and Restriction of Chemicals framework imposes additional compliance burdens through its Substances of Very High Concern identification process. The candidate list, updated biannually in January and June, currently contains 247 substances, with recent additions including octamethyltrisiloxane and various phosphorothioate compounds [11]. Substances exceeding 0.1 percent weight by weight threshold in articles trigger immediate notification obligations to the European Chemicals Agency through the Substances of Concern in Products database [12] [13].

The authorization process presents the most significant compliance challenge for sulfosuccinate derivatives, as it effectively requires applicant-specific prior permitting for any uses of listed substances [14]. The process involves demonstrating that risks are adequately controlled or that socioeconomic benefits outweigh risks when adequate control cannot be demonstrated [14]. This dual-track approach creates regulatory uncertainty for manufacturers, as authorization decisions are made on a case-by-case basis rather than through generally applicable standards [14].

Supply chain communication requirements under Registration, Evaluation, Authorisation and Restriction of Chemicals add another layer of complexity for sulfosuccinate derivatives. The regulation mandates safety data sheets for all substances classified as hazardous, with additional information requirements for nonhazardous substances [14]. Downstream users must receive adequate information to implement appropriate risk management measures, creating extensive documentation obligations throughout the supply chain [14].

The Registration, Evaluation, Authorisation and Restriction of Chemicals implementation challenges are compounded by the regulation's broad scope, applying to all chemical substances regardless of industrial sector or use pattern [15] [6]. This comprehensive coverage creates administrative burdens that can be particularly challenging for smaller manufacturers or those dealing with specialty chemicals like sulfosuccinate derivatives [16]. The complexity of the registration process often requires several months to years for completion, depending on submission complexity and European Chemicals Agency review processes [16].

Cosmetic Ingredient Review Panel Evaluation Criteria

The Cosmetic Ingredient Review Panel established comprehensive evaluation criteria for sulfosuccinate derivatives, including sodium 1,4-dinonyl sulfosuccinate, through systematic safety assessment procedures developed since 1976 [17] [18]. The Panel operates as an independent scientific body comprising seven voting members who are physicians and scientists publicly nominated by consumer, scientific, and medical groups, government agencies, and industry [18] [19].

The evaluation process follows established procedures that prioritize ingredients based on frequency of use as determined from the Food and Drug Administration's Voluntary Cosmetic Registration Program, with additional prioritization based on toxicological considerations [20]. The Panel develops annual priority lists made publicly available by June 1 of the preceding year, with 60-day public comment periods before final adoption by October 31 [20].

The Cosmetic Ingredient Review Panel evaluation criteria encompass seven primary assessment categories, each with specific requirements and considerations. Chemistry and physical properties evaluation requires International Nomenclature of Cosmetic Ingredients adopted names, physicochemical properties, chemical structure, manufacturing methods, ingredient specifications including purity, and characterization of complex mixtures [20]. For sulfosuccinate derivatives, this includes detailed analysis of molecular weight, structural variations, and manufacturing process specifications [20].

Evaluation CategoryRequirementsSpecific Considerations
Chemistry and Physical PropertiesINCI name, chemical structure, manufacturing method, specifications, purity characterizationComplex mixtures characterization (botanicals), molecular weight
Use and Exposure PatternsVCRP data, concentration surveys, product categories, conditions of useEye area use, incidental ingestion, inhalation, mucous membrane contact
General BiologyAbsorption, distribution, metabolism, excretion dataBioavailability, metabolic pathways, elimination kinetics
Animal ToxicologyAcute, subchronic, chronic studies, dermal irritation, sensitizationDose-response relationships, NOAEL determination, species differences
Clinical AssessmentEpidemiologic studies, repeated insult patch tests, human experience dataPatch test protocols, consumer complaint data, occupational exposure
In Vitro TestingAlternative testing methods, structure-activity relationshipsComputational modeling, read-across data, QSAR analysis
Risk AssessmentThreshold of toxicological concern, margin of exposure calculationsWorst-case scenario evaluation, systemic exposure dose calculation

Use and exposure patterns evaluation requires data from the Voluntary Cosmetic Registration Program and concentration surveys conducted by the Personal Care Products Council, along with information on product categories and conditions of use [20]. The Panel specifically considers eye area use, incidental ingestion potential, inhalation exposure, mucous membrane contact, and other relevant use conditions following Food and Drug Administration classification systems [20].

General biology assessment focuses on absorption, distribution, metabolism, and excretion data for the individual cosmetic ingredient, mixtures containing the ingredient, and cosmetic products incorporating the ingredient [20]. This evaluation extends to closely related structural analogues and includes bioavailability studies, metabolic pathway analysis, and elimination kinetics [20].

Animal toxicology evaluation encompasses acute, short-term, subchronic, and chronic studies, along with dermal irritation and sensitization data [20]. The Panel requires dose-response relationship analysis, no-observed-adverse-effect-level determination, and consideration of species differences in toxicological responses [20]. For sulfosuccinate derivatives, this includes evaluation of surfactant-related effects and potential for membrane disruption [20].

Clinical assessment incorporates epidemiologic studies, repeated insult patch tests, and human experience data during marketing [20]. The Panel considers patch test protocols, consumer complaint data, and occupational exposure information to assess real-world safety profiles [20]. This evaluation is particularly important for sulfosuccinate derivatives given their widespread use in personal care products [20].

In vitro testing evaluation includes alternative testing methods and structure-activity relationships, with emphasis on computational modeling, read-across data, and quantitative structure-activity relationship analysis [20]. The Panel increasingly relies on these approaches to reduce animal testing requirements while maintaining scientific rigor [20].

Risk assessment evaluation employs threshold of toxicological concern analysis and margin of exposure calculations [21]. The Panel adopts a risk-based approach for safety assessment, conservatively evaluating worst-case scenarios for each type of cosmetic exposure based on intended use conditions [21]. The margin of exposure technique compares toxicity levels with exposure doses under specific human exposure scenarios, typically requiring margins of 100 or greater [21].

The Cosmetic Ingredient Review Panel has specifically evaluated dialkyl sulfosuccinate salts, including sodium 1,4-dinonyl sulfosuccinate analogues, finding these ingredients safe in cosmetic formulations at present practices of use and concentration when formulated to be nonirritating [22] [24]. The Panel determined that diethylhexyl sodium sulfosuccinate serves as a reasonable representative for evaluating the safety of additional sulfosuccinate salts, as all diesters share similar alkyl chain lengths, symmetric substitution patterns, and comparable functions in cosmetic formulations [24].

The evaluation process includes multiple opportunities for public comment and open discussion, with formal 60-day comment periods at various stages [18] [20]. The Panel may conclude that ingredients are safe, unsafe, have insufficient data for safety determination, or safe with qualifications [18]. For sulfosuccinate derivatives, the Panel stressed that care should be taken to avoid irritancy, especially in products intended for prolonged skin contact [24].

The Cosmetic Ingredient Review Panel evaluation criteria reflect evolving scientific understanding and regulatory expectations, with periodic re-reviews of previously assessed ingredients . The Panel's work is published in peer-reviewed scientific literature, providing transparent documentation of safety assessments and regulatory rationale [19] [26].

Hydrogen Bond Acceptor Count

7

Exact Mass

472.24706910 g/mol

Monoisotopic Mass

472.24706910 g/mol

Heavy Atom Count

31

UNII

75Q779TE95

General Manufacturing Information

Butanedioic acid, 2-sulfo-, 1,4-dinonyl ester, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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